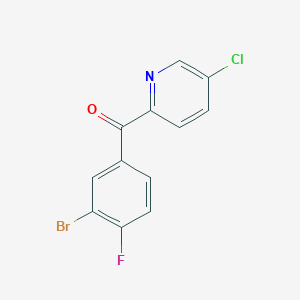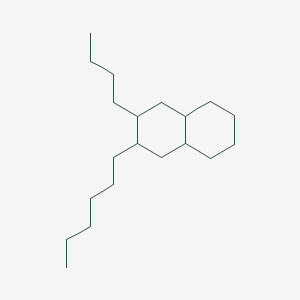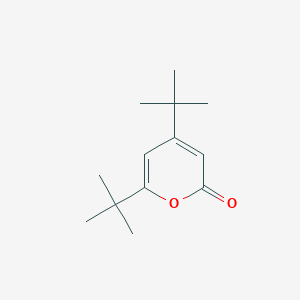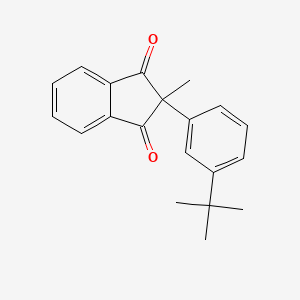
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound with the molecular formula C13H20BNO2 and a molecular weight of 233.11 g/mol . This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 2 and 4, and a dioxaborolane group at position 6. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of 2,4-dimethylpyridine. One common method is the reaction of 2,4-dimethylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boron atom can be oxidized to form boronic acids.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium acetate in borylation reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Boronic Acids: From oxidation reactions.
科学的研究の応用
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals through cross-coupling reactions.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Catalysis: Acts as a ligand in catalytic processes.
作用機序
The mechanism of action of 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cross-coupling reactions involves the formation of a palladium complex with the boron atom. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The pyridine ring can also participate in coordination with metal catalysts, enhancing the reactivity and selectivity of the reactions.
類似化合物との比較
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a pyridine ring.
Uniqueness
2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the pyridine ring and the dioxaborolane group, which provides distinct reactivity and coordination properties. This makes it particularly useful in cross-coupling reactions and as a ligand in catalysis.
特性
分子式 |
C13H20BNO2 |
|---|---|
分子量 |
233.12 g/mol |
IUPAC名 |
2,4-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C13H20BNO2/c1-9-7-10(2)15-11(8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 |
InChIキー |
BJKJNCWYPNHGQY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


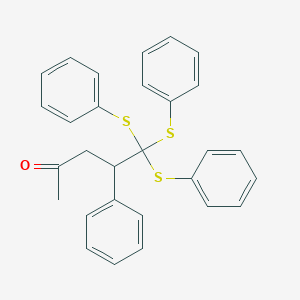
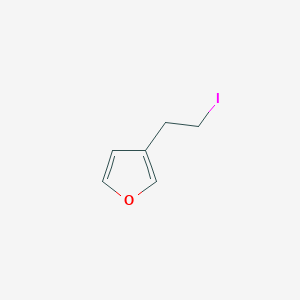

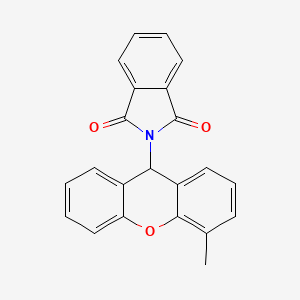
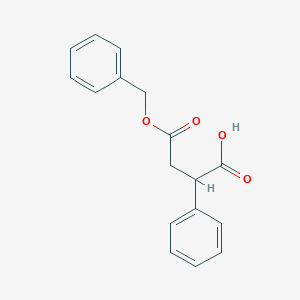

![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
